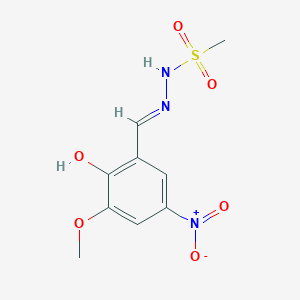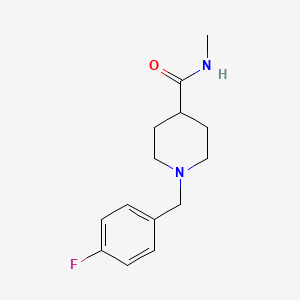![molecular formula C20H29N3O3 B5985065 N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea](/img/structure/B5985065.png)
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea, also known as CMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. CMU is a urea derivative that has been synthesized and studied extensively in recent years.
作用机制
The exact mechanism of action of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea is not fully understood. However, it is believed to act as a selective antagonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in a variety of cellular processes, including calcium signaling, protein folding, and cell survival. By blocking the sigma-1 receptor, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea may modulate the release of neurotransmitters and reduce the activity of neurons involved in pain and inflammation.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce pain and inflammation by modulating the activity of neurons involved in pain signaling. N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea has also been shown to reduce seizures and improve motor function in animal models of epilepsy. In addition, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the main advantages of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea is its selectivity for the sigma-1 receptor. This makes it a useful tool for studying the role of the sigma-1 receptor in various physiological processes. However, one limitation of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea. One area of interest is the development of more potent and selective sigma-1 receptor antagonists. Another area of interest is the investigation of the potential therapeutic applications of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea in the treatment of pain, inflammation, epilepsy, and addiction. In addition, further research is needed to elucidate the exact mechanism of action of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea and its effects on various physiological processes.
Conclusion:
In conclusion, N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea is a urea derivative that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant effects in animal models and has been investigated for its potential use in the treatment of drug addiction. N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea acts as a selective antagonist of the sigma-1 receptor and modulates the release of neurotransmitters and the activity of neurons involved in pain and inflammation. While N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea has several advantages as a research tool, its poor solubility and limited understanding of its mechanism of action are limitations. Future research on N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea will focus on the development of more potent and selective sigma-1 receptor antagonists and the investigation of its therapeutic applications in various physiological processes.
合成方法
The synthesis of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea involves the reaction between 1-(cyclohexylmethyl)-3-pyrrolidinone and 4-methoxy-2-methylphenyl isocyanate. The reaction is carried out in the presence of a catalyst such as triethylamine and yields N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea as a white crystalline solid. The purity and yield of N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea can be improved by recrystallization and purification techniques.
科学研究应用
N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant effects in animal models. N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-(4-methoxy-2-methylphenyl)urea has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
1-[1-(cyclohexylmethyl)-5-oxopyrrolidin-3-yl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-14-10-17(26-2)8-9-18(14)22-20(25)21-16-11-19(24)23(13-16)12-15-6-4-3-5-7-15/h8-10,15-16H,3-7,11-13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYYOTUQDNDFCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2CC(=O)N(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5984994.png)

![1-benzyl-4-{[5-(3-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5985008.png)
![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(4-pyridinylmethyl)-4-piperidinol](/img/structure/B5985009.png)

![4-({3-[(3,4-dichlorophenyl)sulfonyl]phenyl}sulfonyl)morpholine](/img/structure/B5985024.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5985026.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5985052.png)


![3-{[(2-methoxyphenyl)amino]carbonyl}-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5985082.png)

![1-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-piperidinecarboxamide](/img/structure/B5985093.png)